molecular formula C11H8Cl2N2S B13872560 5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine

5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine

Cat. No.: B13872560
M. Wt: 271.2 g/mol
InChI Key: UHXARTDUDHTCJM-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine is a chemical compound with the molecular formula C11H8Cl2N2S It is characterized by the presence of a pyridine ring substituted with a sulfanyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorophenylthiol and 2-aminopyridine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group.

    Coupling Reaction: The deprotonated thiol reacts with 2-aminopyridine to form the desired product. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as a solvent.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.

    Substitution: Various nucleophiles (e.g., amines, alkoxides), polar aprotic solvents (e.g., DMF, DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Dichlorophenyl)sulfanylpyridin-2-amine
  • 5-(3,4-Dichlorophenyl)sulfanylpyridin-2-amine
  • 5-(2,5-Dichlorophenyl)-2-furoic acid

Uniqueness

5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both sulfanyl and amino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8Cl2N2S

Molecular Weight

271.2 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)sulfanylpyridin-2-amine

InChI

InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)

InChI Key

UHXARTDUDHTCJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)SC2=CN=C(C=C2)N)Cl

Origin of Product

United States

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